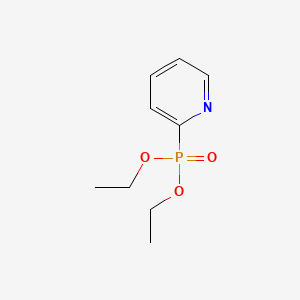

Diethyl 2-pyridylphosphonate

Vue d'ensemble

Description

Diethyl 2-pyridylphosphonate is an organophosphorus compound characterized by the presence of a pyridyl group attached to a phosphonate moiety. This compound has garnered significant interest due to its versatile applications in organic synthesis, particularly as a catalyst in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 2-pyridylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-pyridylphosphonic dichloride with ethanol under basic conditions. The reaction typically proceeds as follows: [ \text{2-Pyridylphosphonic dichloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Des Réactions Chimiques

Hirao Cross-Coupling Reactions

Diethyl 2-pyridylphosphonate participates in palladium-catalyzed Hirao cross-coupling reactions to form aryl and heteroaryl phosphonates. Key findings include:

-

Catalytic System : Using 1 mol% Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in DMF at 110°C achieves optimal yields .

-

Substrate Scope :

-

Side Reactions : Dealkylation occurs with primary phosphites but is mitigated using N,N-diisopropylethylamine and diisopropyl phosphite, which reduce nucleophilic displacement .

Table 1: Hirao Cross-Coupling Reaction Outcomes

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Chloropyrazine | Diethyl pyrazine-2-phosphonate | 67 | Pd(OAc)₂/dppf, DMF, 110°C |

| 2-Chloropyrimidine | Diethyl pyrimidine-2-phosphonate | 68 | Pd(OAc)₂/dppf, DMF, 110°C |

Hydrosilylation Catalysis

This compound acts as a bidentate Lewis base catalyst in the hydrosilylation of aldehydes using HSiCl₃. Highlights include:

-

Mechanism : Coordination of the pyridyl nitrogen and P=O group to silicon activates HSiCl₃, enabling selective aldehyde reduction .

-

Efficiency :

-

Comparative Performance :

Table 2: Catalyst Performance in Hydrosilylation

| Catalyst | Conversion (%) | Selectivity (Aldehyde/Ketone) |

|---|---|---|

| This compound | 80 | 100/0 |

| Diethyl 3-pyridylphosphonate | 47 | 100/0 |

| Diethyl 4-pyridylphosphonate | 33 | 100/0 |

| Diethyl 2-pyridylthiophosphonate | 8 | 100/0 |

Reaction Optimization and Limitations

-

Temperature Sensitivity : Reactions typically proceed at 60–110°C, with higher temperatures accelerating decomposition in some substrates .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates and yields .

-

Substrate Limitations : Bulky substrates (e.g., 2,6-dibromopyridine) show reduced yields due to steric hindrance .

This compound’s dual functionality enables its use in cross-coupling and catalytic applications, with structural analogs providing insights into reactivity trends. Experimental data underscore its efficiency and selectivity, positioning it as a valuable reagent in synthetic chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Diethyl 2-pyridylphosphonate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to biologically active phosphonates allows it to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction suggests potential uses as enzyme inhibitors and in drug development.

Case Study: Drug Resistance Alleviation

Recent studies have indicated that derivatives of pyridyl phosphonates, including this compound, can alleviate drug resistance in cancer treatments. For instance, the compound PAK-104P, a pyridyl phosphonate, has been shown to enhance the efficacy of drugs like paclitaxel and doxorubicin by overcoming resistance mechanisms .

Catalysis

The compound serves as a catalyst in several reactions, particularly in hydrosilylation processes where it enhances both efficiency and selectivity. Its catalytic properties are attributed to the presence of the phosphorus atom, which can stabilize transition states during chemical reactions.

Table 1: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Hydrosilylation | Catalyst | Improved efficiency and selectivity |

| Enzyme inhibition | Inhibitor | Potential therapeutic applications |

| Synthesis of phosphonates | Reactant | High yields in various synthetic pathways |

Agricultural Applications

The compound has potential applications as a herbicide due to its ability to inhibit specific enzymes that are crucial for plant growth. Research into its efficacy against various weed species is ongoing, highlighting its role in developing environmentally friendly agricultural practices.

Material Science

This compound is also utilized in material science for the synthesis of phosphorus-containing polymers and dendrimers. These materials exhibit unique properties that can be tailored for specific applications, such as drug delivery systems or advanced coatings .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of diethyl 2-pyridylphosphonate involves its role as a bidentate Lewis base catalyst. It activates hydrosilanes by coordinating to the silicon atom, thereby facilitating the transfer of the hydride to the substrate. This activation is crucial for the hydrosilylation of aldehydes and other related reactions .

Comparaison Avec Des Composés Similaires

- 2-Pyridylthiophosphonate

- 3-Pyridylphosphonate

- 4-Pyridylphosphonate

- Phenylphosphonate

Comparison: Diethyl 2-pyridylphosphonate is unique due to its high catalytic activity and selectivity in hydrosilylation

Propriétés

Formule moléculaire |

C9H14NO3P |

|---|---|

Poids moléculaire |

215.19 g/mol |

Nom IUPAC |

2-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |

Clé InChI |

ANRDLKWBUFTLIB-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(C1=CC=CC=N1)OCC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.